The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide is described in the paper "A new series of benzoxazole‐based SIRT1 modulators for targeted therapy of non‐small‐cell lung cancer" []. While the paper doesn't explicitly detail the synthesis of this specific compound, it outlines a general synthetic route for a series of benzoxazoles, suggesting that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide was synthesized following a similar multi-step procedure. The details of the specific reagents, reaction conditions, and purification techniques used for this compound are not provided in the available literature.
Research suggests that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide may exert its anticancer effects by modulating the activity of sirtuin 1 (SIRT1) []. SIRT1, a protein deacetylase, plays a critical role in various cellular processes, including cell survival, apoptosis, and metabolism. While the exact mechanism by which this compound modulates SIRT1 is not fully elucidated, studies indicate that it decreases SIRT1 levels in a dose-dependent manner []. This suggests that the compound may act by inhibiting SIRT1 expression or promoting its degradation.
The primary scientific research application of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide explored in the reviewed literature is its potential as an anticancer agent against NSCLC []. Studies have shown that this compound displays cytotoxic effects against the A549 human lung adenocarcinoma cell line, inhibiting cell viability with an IC50 value of 55.00 ± 5.00 µM []. This indicates its potential to kill or inhibit the growth of these cancer cells. Furthermore, the compound has demonstrated the ability to induce apoptosis in A549 cells in a dose-dependent manner [], further supporting its anticancer potential.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8